molecular formula C10H9BrN2O3 B1370691 3-Bromo-N-cyclopropyl-5-nitrobenzamide CAS No. 941294-17-3

3-Bromo-N-cyclopropyl-5-nitrobenzamide

Cat. No. B1370691
CAS RN: 941294-17-3
M. Wt: 285.09 g/mol
InChI Key: UUXXLHHAEOPFQK-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-nitrobenzamide is a chemical compound with the molecular formula C10H9BrN2O3 . It has a molecular weight of 285.1 and is a solid in physical form . The IUPAC name for this compound is 3-bromo-N-cyclopropyl-5-nitrobenzamide .


Molecular Structure Analysis

The InChI code for 3-Bromo-N-cyclopropyl-5-nitrobenzamide is 1S/C10H9BrN2O3/c11-7-3-6(4-9(5-7)13(15)16)10(14)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,14) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-N-cyclopropyl-5-nitrobenzamide has a density of 1.7±0.1 g/cm3 . It has a boiling point of 394.9±32.0 °C at 760 mmHg . The compound has a molar refractivity of 60.7±0.4 cm3 . It has 5 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Synthesis of Related Compounds

Crystal Engineering

The compound is also relevant in crystal engineering. Studies involving molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes of nitrobenzoic acid and iodo-pyridine indicate the potential of such compounds in crystal design. However, less predictable cross-pairing interactions with bromine and chlorine atoms highlight complexities in this field (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Reactions with Alkenes

Research shows that N-lodo- and N-bromo-p-nitrobenzamide react with various organic acids to form acyl or sulfonyl hypoiodites or hypobromites, which add to double bonds under mild conditions. This property is significant in the synthesis of trans-vic-halogeno esters and their conversion to cis-1,2-diols (A. Goosen, E. Hoffmann, & B. Taljaard, 1994).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic analyses of compounds like N-(4-Bromophenyl)-4-nitrobenzamide, which have structural similarities to 3-Bromo-N-cyclopropyl-5-nitrobenzamide, provide insights into their potential applications in electro-optical fields due to their hyperpolarizability (A. Dwivedi & Abhishek Kumar, 2019).

Antitumor Agents and DNA Interactions

Compounds related to 3-Bromo-N-cyclopropyl-5-nitrobenzamide, like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, have shown promising roles as antitumor agents. They can form DNA-DNA interstrand crosslinking species, indicating their potential in targeted cancer therapies (R. Knox, F. Friedlos, T. Marchbank, & J. Roberts, 1991).

One-Pot Synthesis of Quinazolin-4(3H)-ones

A one-pot synthesis method starting from 2-nitrobenzamides has been developed for the preparation of quinazolin-4(3H)-ones. Such methods demonstrate the compound's utility in facilitating efficient synthetic pathways for heterocyclic compounds (Angel H. Romero, J. Salazar, & S. López, 2013).

Quality Control in Pharmaceutical Development

The development of quality control methods for substances like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide demonstrates the importance of 3-Bromo-N-cyclopropyl-5-nitrobenzamide and related compounds in ensuring the safety and effectiveness of pharmaceutical products (I. Sych, N. Bevz, I. Sych, Maryna V Rakhimova, V. Yaremenko, & L. Perekhoda, 2018).

Safety and Hazards

The safety data sheet for 3-Bromo-N-cyclopropyl-5-nitrobenzamide is available for reference . It’s important to handle this compound with appropriate safety measures. Always wear suitable gloves and eye protection when handling this compound .

properties

IUPAC Name

3-bromo-N-cyclopropyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c11-7-3-6(4-9(5-7)13(15)16)10(14)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXXLHHAEOPFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649998
Record name 3-Bromo-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-cyclopropyl-5-nitrobenzamide

CAS RN

941294-17-3
Record name 3-Bromo-N-cyclopropyl-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-cyclopropyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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